molecular formula C37H30ClN3 B1197965 Spirit blue CAS No. 2152-64-9

Spirit blue

Cat. No. B1197965
CAS RN: 2152-64-9
M. Wt: 552.1 g/mol
InChI Key: JMCKWTQLJNQCTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Spirit blue agar is a specialized medium used for detecting lipolytic microorganisms in various samples, such as egg products. Studies have shown that it may provide suppressed counts of lipolytic bacteria in the presence of large numbers of proteolytic bacteria, indicating a limitation in its use under certain conditions. For more reliable lipolytic counts, alternative media like Polysorbate Emulsion Agar are recommended when both lipolytic and proteolytic organisms are present (Paul & Potter, 1977).

Molecular Structure Analysis

The molecular structure and chemical composition of Spirit blue are not detailed in the available literature. However, it typically consists of a spirit blue dye that interacts with lipids, changing color in the presence of lipase activity. This characteristic is crucial for its application in microbiology for identifying and studying lipase-producing microorganisms.

Chemical Reactions and Properties

Spirit blue agar incorporates lipids that, when hydrolyzed by microbial lipases, result in a visible color change or clearing around colonies. This reaction is central to its application in microbiology for the qualitative assessment of lipase activity in bacterial cultures. The chemical reaction involves the enzymatic breakdown of lipids, leading to a change in the agar's color or transparency around the colonies that produce lipase (Elder, 1973).

Scientific Research Applications

Here's a brief summary of the top papers from the search:

  • "Series Brand Building Modes of Liquor SMEs—A Case Study of Yanghe Spirit" by Jin Lu (2013) discusses the brand building of Spirit by Yanghe in the liquor industry, with no relevance to Spirit blue as a chemical or dye (Lu, 2013).

  • "Further Studies on the Use of Basic Dyes for Measuring the Hydrolysis of Fat" by G. Knaysi (1942) examines the use of basic dyes, including Spirit blue, for fat analysis in dairy science, but focuses more on the methodology rather than the specific applications of Spirit blue (Knaysi, 1942).

  • "A Self-Organized Plasma with Induction, Reconnection, and Injection Techniques: the SPIRIT Concept for Field Reversed Configuration Research" by M. Yamada et al. (2007) discusses a plasma research concept named SPIRIT, unrelated to the chemical or dye Spirit blue (Yamada et al., 2007).

  • "DISTRIBUTION AND FUNCTIONS OF ELASTIC FIBERS IN THE INVERTEBRATES" by H. Y. Elder (1973) mentions Spirit blue positive fibers in a study of invertebrate tissues, but it does not delve into the specific applications of the dye (Elder, 1973).

  • "A portable infrared laser spectrometer for flux measurements of trace gases at the geosphere–atmosphere interface" by C. Guimbaud et al. (2011) is about SPIRIT, a spectrometer for trace gas measurements, and is unrelated to Spirit blue as a chemical or dye (Guimbaud et al., 2011).

Safety And Hazards

While specific safety and hazard information for Spirit Blue is not available in the sources retrieved, it’s generally important to handle all chemical substances with care, using appropriate personal protective equipment and following safety guidelines .

properties

IUPAC Name

4-[(4-anilinophenyl)-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]-N-phenylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H29N3.ClH/c1-4-10-31(11-5-1)38-34-22-16-28(17-23-34)37(29-18-24-35(25-19-29)39-32-12-6-2-7-13-32)30-20-26-36(27-21-30)40-33-14-8-3-9-15-33;/h1-27,38-39H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCKWTQLJNQCTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC=CC=C4)C=C3)C5=CC=C(C=C5)NC6=CC=CC=C6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H30ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3027457
Record name C.I. Solvent Blue 23, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3027457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Opal Blue SS

CAS RN

2152-64-9
Record name Benzenamine, 4,4′-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene]methylene]bis[N-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2152-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spirit Blue
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002152649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4,4'-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene]methylene]bis[N-phenyl-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Solvent Blue 23, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3027457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-phenyl-4-[[4-(phenylamino)phenyl][4-(phenylimino)cyclohexa-2,5-dien-1-ylidene]methyl]aniline monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.766
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SOLVENT BLUE 23
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/690DO205AX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SPIRIT BLUE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/466
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,120
Citations
MP Starr - Science, 1941 - science.org
… filtered alcoholic spirit blue solution are … of spirit blue agar will keep for more than two months. When prepared from fresh cottonseed oil of a low acid number, sterile plates of spirit blue …
Number of citations: 76 www.science.org
NN Bhandari, R Kishori - Stain Technology, 1971 - Taylor & Francis
Decapitate the anther and squeeze out its contents into a drop of water on a clean slide coated with Haupt's adhesive. Let slides air dry and stain the preparations for 4-6 hr in 0.005% …
Number of citations: 10 www.tandfonline.com
ME PAUL, NN POTTER - Journal of Food Science, 1977 - Wiley Online Library
… Gross differences in tipolytic bacterial counts in egg products were obtained using Spirit Blue … Spirit Blue Agar, commonly recommended for the enumeration of lipolytic bacteria, gave …
Number of citations: 1 ift.onlinelibrary.wiley.com
AL Mills, C Breuil, RR Colwell - Canadian Journal of …, 1978 - cdnsciencepub.com
… 0.25g; Difco spirit blue agar, similarly amended; and Difco spirit blue agar in which phenol red was substituted for spirit blue. Difco lipase reagent was added to the spirit blue and …
Number of citations: 342 cdnsciencepub.com
HY Elder - The Biological Bulletin, 1973 - journals.uchicago.edu
… muscle layers an extensive network of spirit blue positive fibers (F) is apparent; M, muscle; … kowalewskii; spirit blue and van Gieson stained. Densely stained spirit blue positive fibers are …
Number of citations: 56 www.journals.uchicago.edu
CE Freye, N Lease, GW Brown… - Propellants …, 2021 - Wiley Online Library
… ), also known as Spirit Blue Base, was the source of the blue discoloration, which was confirmed using a standard. A theory on the formation of Spirit Blue Base in PBX 9404 involving …
Number of citations: 1 onlinelibrary.wiley.com
GL Christen, RT Marshall - Journal of Dairy Science, 1984 - Elsevier
… Lipase was detected by the radial diffusion method (spirit blue agar into which tributyrin was emulsified by sonication) at .1 the concentration detected by the copper soap method. …
Number of citations: 89 www.sciencedirect.com
P Pogaku, W Fan, A Suresh, S Zhong, P Srinivas… - African journal of …, 2010 - ajol.info
… Lp12 was screened for lipase activity on tributyrin agar and spirit blue agar medium. Maximum lipase production was observed at 48 h of growth (3.5 Eu/ml). Peptone was found to be as …
Number of citations: 55 www.ajol.info
P Anbu, BK Hur - Biotechnology and Applied Biochemistry, 2014 - Wiley Online Library
… One strain (PAL05) showed significantly greater lipase activity on spirit blue agar medium and stability in organic solvents. The positive strain (PAL05) was identified as Bacillus …
Number of citations: 30 iubmb.onlinelibrary.wiley.com
HY Elder, G Owen - Journal of Zoology, 1967 - Wiley Online Library
… The connective tissues of a wide range of invertebrates have been investigated using a potassium permanganate/spirit blue staining technique. The method demonstrates fibres which …

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